molecular formula C6H5Cl2N3 B2585942 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 2139336-89-1

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2585942
CAS No.: 2139336-89-1
M. Wt: 190.03
InChI Key: NJYXRIIEMJOTRJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with chlorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often include the use of chlorinating agents and suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can produce compounds with different oxidation states .

Scientific Research Applications

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to proteins such as Bcl2, which plays a role in apoptosis regulation . This binding can lead to the activation of apoptotic pathways, resulting in cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXRIIEMJOTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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